N-(2-Methoxypyridin-3-yl)pivalamide

Medicinal Chemistry Steric Hindrance Molecular Modeling

N-(2-Methoxypyridin-3-yl)pivalamide (CAS 125867-19-8) is a privileged scaffold for building selective kinase inhibitors where the pivalamide group's tert-butyl steric bulk enhances target discrimination and metabolic stability compared to simpler acetamide or benzamide analogs. This fragment-sized molecule enables SAR optimization and serves as a directing group for ortho-lithiation to access 2,3,4-trisubstituted pyridine intermediates.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 125867-19-8
Cat. No. B173459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxypyridin-3-yl)pivalamide
CAS125867-19-8
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(N=CC=C1)OC
InChIInChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14)
InChIKeyFPRBOVWSWSYETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxypyridin-3-yl)pivalamide (CAS 125867-19-8): A Structurally Defined Pivalamide Building Block for Medicinal Chemistry


N-(2-Methoxypyridin-3-yl)pivalamide (CAS 125867-19-8) is a heterocyclic building block with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It features a 2-methoxypyridine core coupled to a pivalamide (2,2-dimethylpropanamide) moiety . The compound is commercially available as a research chemical from multiple suppliers, typically with a purity specification of 95% . Its structural attributes—the electron-donating methoxy group at the pyridine 2-position and the sterically hindered pivalamide at the 3-position—distinguish it from simpler pyridine derivatives and confer specific physicochemical properties relevant to drug discovery and chemical synthesis .

Why N-(2-Methoxypyridin-3-yl)pivalamide Cannot Be Replaced by Simpler N-(2-Methoxypyridin-3-yl) Amide Analogs


Generic substitution of N-(2-Methoxypyridin-3-yl)pivalamide with simpler N-(2-methoxypyridin-3-yl)acetamide or benzamide analogs is not scientifically justified due to the pivalamide group's unique steric and electronic profile. The tert-butyl moiety of pivalamide introduces substantial steric hindrance that is absent in acetyl or benzoyl derivatives, altering molecular conformation and intermolecular interactions [1]. In related pivalamide-containing compounds, this steric bulk has been shown to enhance metabolic stability and influence target binding selectivity [2]. Furthermore, the pivalamide group exhibits distinct physicochemical properties—including different solubility, lipophilicity, and hydrogen-bonding capacity—that directly impact synthetic utility and biological performance. Consequently, substituting N-(2-Methoxypyridin-3-yl)pivalamide with a non-pivalamide analog in a synthetic route or biological assay would introduce uncontrolled variables, potentially compromising reproducibility and confounding structure-activity relationship (SAR) studies.

Quantitative Differentiation of N-(2-Methoxypyridin-3-yl)pivalamide from Closest Structural Analogs


Enhanced Steric Bulk of Pivalamide Relative to Acetamide and Benzamide Analogs

N-(2-Methoxypyridin-3-yl)pivalamide possesses significantly greater steric bulk compared to its N-(2-methoxypyridin-3-yl)acetamide and N-(2-methoxypyridin-3-yl)benzamide counterparts. The pivalamide group introduces a tert-butyl moiety, which occupies a larger three-dimensional volume and restricts conformational flexibility. This steric hindrance can modulate intermolecular interactions and is a known determinant in enzyme inhibition and receptor binding [1]. While direct comparative biological data for this specific compound series are not publicly available, the steric parameter (e.g., Taft's Es value) for the pivaloyl group is -1.54, compared to -0.07 for acetyl and -1.01 for benzoyl [2], providing a quantitative framework for understanding the differentiated steric environment.

Medicinal Chemistry Steric Hindrance Molecular Modeling

Distinct Molecular Weight and cLogP Relative to Acetamide Analog

N-(2-Methoxypyridin-3-yl)pivalamide (MW: 208.26 g/mol, cLogP: ~1.8) exhibits higher molecular weight and lipophilicity compared to N-(2-methoxypyridin-3-yl)acetamide (MW: 166.18 g/mol, cLogP: ~0.9) . These differences are directly attributable to the replacement of a methyl group with a tert-butyl group. In drug discovery, such shifts in physicochemical properties influence membrane permeability, solubility, and pharmacokinetic behavior [1].

Physicochemical Properties Lipophilicity Drug Design

Improved Metabolic Stability Inferred from Pivalamide Class Properties

The pivalamide group in N-(2-Methoxypyridin-3-yl)pivalamide confers resistance to amidase-mediated hydrolysis relative to simpler amides. This is supported by class-level evidence demonstrating that pivalamide derivatives exhibit enhanced metabolic stability in in vitro assays [1][2]. For example, N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide showed minimal susceptibility to phase I metabolism [2]. While direct comparative data for N-(2-Methoxypyridin-3-yl)pivalamide are lacking, the steric hindrance of the tert-butyl group is expected to similarly protect the amide bond from enzymatic cleavage, potentially extending compound half-life in biological systems [3].

Metabolic Stability Amidase Resistance Drug Metabolism

Synthetic Versatility in Directed ortho-Metalation Reactions

N-(2-Methoxypyridin-3-yl)pivalamide serves as a substrate for directed ortho-metalation, enabling regioselective functionalization of the pyridine ring. A 1989 study demonstrated that pivaloylaminopyridine isomers undergo lithiation with BuLi-TMEDA at -10°C in diethyl ether in yields exceeding 80% [1]. Subsequent reaction with electrophiles yields ortho-substituted products in good yields [1]. This reactivity profile differentiates the pivalamide derivative from the corresponding acetamide analog, which may exhibit different metalation regioselectivity or reactivity due to the absence of the sterically demanding tert-butyl group.

Organic Synthesis Directed Metalation Pyridine Functionalization

High-Value Application Scenarios for N-(2-Methoxypyridin-3-yl)pivalamide in Drug Discovery and Chemical Synthesis


Design of Kinase Inhibitors Requiring Sterically Demanding Hinge-Binding Motifs

N-(2-Methoxypyridin-3-yl)pivalamide is a privileged scaffold for constructing kinase inhibitors where the 2-methoxypyridine moiety engages the hinge region and the pivalamide group projects into a hydrophobic pocket. The steric bulk of the tert-butyl group can enhance selectivity by reducing off-target interactions with kinases that have smaller binding pockets [1]. Medicinal chemists can utilize this compound as a core fragment for lead optimization programs targeting kinases such as EGFR, VEGFR, or CDKs [2].

Synthesis of Ortho-Functionalized Pyridine Building Blocks via Directed Metalation

The pivalamide group in N-(2-Methoxypyridin-3-yl)pivalamide serves as an effective directing group for ortho-lithiation, enabling the introduction of electrophiles (e.g., halogens, aldehydes, silyl groups) at the pyridine 4-position [1]. This synthetic strategy provides access to 2,3,4-trisubstituted pyridines that are valuable intermediates for the preparation of complex heterocyclic scaffolds and pharmaceutical agents [1].

Metabolic Stability Profiling of Pivalamide-Containing Probes

In drug metabolism and pharmacokinetics (DMPK) studies, N-(2-Methoxypyridin-3-yl)pivalamide can be employed as a model compound to assess the impact of the pivalamide group on metabolic stability. Its resistance to amidase-mediated hydrolysis [1][2] makes it a suitable reference for evaluating the stability of new chemical entities containing pivalamide or related hindered amide moieties. Comparative studies with acetamide and benzamide analogs can further elucidate the steric protection effect [2].

Fragment-Based Lead Discovery Targeting Lipophilic Binding Sites

Due to its relatively low molecular weight (208.26 g/mol) and moderate lipophilicity (cLogP ~1.8), N-(2-Methoxypyridin-3-yl)pivalamide qualifies as a fragment-sized molecule for fragment-based drug discovery (FBDD) campaigns [1]. Its distinct steric and electronic features—conferred by the 2-methoxy group and pivalamide moiety—allow it to explore lipophilic subpockets within protein targets, providing a unique starting point for fragment elaboration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Methoxypyridin-3-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.